molecular formula C7H9BrN2O B8282855 2-(Bromomethyl)-5-ethoxypyrazine

2-(Bromomethyl)-5-ethoxypyrazine

Cat. No. B8282855
M. Wt: 217.06 g/mol
InChI Key: QGGGIMKRIUDLSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-5-ethoxypyrazine is a useful research compound. Its molecular formula is C7H9BrN2O and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Bromomethyl)-5-ethoxypyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-5-ethoxypyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Bromomethyl)-5-ethoxypyrazine

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(bromomethyl)-5-ethoxypyrazine

InChI

InChI=1S/C7H9BrN2O/c1-2-11-7-5-9-6(3-8)4-10-7/h4-5H,2-3H2,1H3

InChI Key

QGGGIMKRIUDLSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(N=C1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-ethoxy-5-methylpyrazine (0.86 g, 6.22 mmol), NBS (1.440 g, 8.09 mmol), and diphenylperoxyanhydride (0.151 g, 0.622 mmol) in carbon tetrachloride (20 mL) was heated to 80° C. overnight. Cooled to RT, diluted with saturated NaHCO3, and extracted with ethyl acetate (3×). The combined organic extracts were washed with saturated NaCl (2×), dried over Na2SO4, filtered, and concentrated. The residue was purified via ISCO (40 g silica, 40 mL/min, 0-30% EtOAc/Hexanes over 25 min) to afford 2-(bromomethyl)-5-ethoxypyrazine (430 mg, 32%). MS (m/z) 217.0 (M+).
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
[Compound]
Name
diphenylperoxyanhydride
Quantity
0.151 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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